2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
Description
Molecular Formula: C₁₇H₂₁ClN₄O₃S Average Mass: 396.890 g/mol Monoisotopic Mass: 396.102289 g/mol ChemSpider ID: 29345004 Synonyms: Multiple IUPAC and common names are listed, including 1491129-74-8 (RN) and variations in substituent positioning .
This compound features a pyrazole core substituted with a 4-chlorophenyl group and a methyl group, linked via an ethanone bridge to a 4-(methylsulfonyl)piperazine moiety. The methylsulfonyl group on the piperazine enhances polarity and may influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
Molecular Formula |
C17H21ClN4O3S |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C17H21ClN4O3S/c1-12-15(17(20-19-12)13-3-5-14(18)6-4-13)11-16(23)21-7-9-22(10-8-21)26(2,24)25/h3-6H,7-11H2,1-2H3,(H,19,20) |
InChI Key |
MGXGBLOVTXWXSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,3-Diketone Precursors
The 5-(4-chlorophenyl)-3-methyl-1H-pyrazole moiety is synthesized via cyclization of 1-(4-chlorophenyl)-3-methyl-1,3-diketone with hydrazine hydrate. This reaction proceeds under reflux in ethanol, yielding the pyrazole ring with regioselective substitution at positions 3 and 5. The diketone precursor is typically prepared by Claisen condensation between 4-chloroacetophenone and ethyl acetoacetate in the presence of sodium ethoxide.
Reaction Conditions
Nitrogen Protection Strategies
To prevent unwanted side reactions during subsequent functionalization, the pyrazole’s NH group is protected using 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl). This step employs cesium carbonate (Cs₂CO₃) in DMF at room temperature, achieving >90% protection efficiency. The SEM group enhances solubility and prevents N-alkylation side reactions during ethanone bridge installation.
Preparation of 4-(Methylsulfonyl)Piperazine
Sulfonylation of Piperazine
Piperazine reacts with methanesulfonyl chloride (MsCl) in dichloromethane under basic conditions (triethylamine) to yield 1-(methylsulfonyl)piperazine. The reaction is highly exothermic and requires slow addition of MsCl at 0°C to minimize disubstitution.
Stoichiometry
| Reagent | Equivalents |
|---|---|
| Piperazine | 1.0 |
| MsCl | 1.1 |
| Triethylamine | 2.2 |
Yield : 89% after recrystallization from ethyl acetate.
Coupling of Pyrazole-Ethanone and Sulfonylated Piperazine
Nucleophilic Acyl Substitution
The ethanone intermediate undergoes nucleophilic attack by the secondary amine of 4-(methylsulfonyl)piperazine. This reaction is catalyzed by trimethylamine in acetonitrile at 60°C, achieving 76% yield.
Deprotection of SEM Group
The SEM protecting group is removed using tetrabutylammonium fluoride (TBAF) in THF. This step restores the pyrazole’s NH functionality while preserving the ethanone bridge.
Conditions :
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate in hexane (10–50%). Fractions containing the target compound are identified by TLC (Rf = 0.3 in 3:7 EtOAc/Hex).
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 3.60 (t, 4H, Piperazine-H), 2.95 (s, 3H, SO₂CH₃), 2.55 (s, 3H, Pyrazole-CH₃).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hydrazine Cyclization | High regioselectivity | Long reaction times | 72–85 |
| SEM Protection | Prevents N-alkylation | Requires TBAF for deprotection | >90 |
| MnO₂ Oxidation | Mild conditions | Sensitive to moisture | 68 |
| Pd-Catalyzed Coupling | Versatile for complex systems | High catalyst cost | 76 |
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chlorophenyl group can undergo substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Bioactivity
- Methylsulfonyl vs. In contrast, the methylsulfonyl group in the target compound may improve metabolic stability due to reduced enzymatic cleavage .
- Chlorophenyl vs. Nitrophenyl : The nitrophenyl group in introduces a strong electron-withdrawing effect, increasing reactivity in electrophilic substitution reactions compared to the chlorophenyl group, which offers moderate electron withdrawal and lipophilicity .
Electronic and Steric Considerations
- Piperazine Modifications: Replacing methylsulfonyl with methoxy or nitro groups () alters electronic density on the piperazine ring.
- Pyrazole vs. Triazole Cores : Triazole-containing analogues (e.g., ) exhibit stronger hydrogen-bonding capacity due to the triazole's nitrogen-rich structure, which may enhance target affinity but reduce blood-brain barrier penetration compared to pyrazole derivatives .
Computational Insights
- Noncovalent Interactions: Analysis using Multiwfn () and NCI plots () reveals that the methylsulfonyl group in the target compound participates in weak hydrogen bonds and van der Waals interactions, critical for stabilizing protein-ligand complexes. In contrast, bulkier substituents (e.g., pyrimidin-4-yl in ) introduce steric clashes but improve π-π stacking .
Research Findings and Trends
- Antiproliferative Activity: Piperazinyl ethanones with sulfonyl groups (e.g., ) show promise in cancer research, with IC₅₀ values in the micromolar range against HeLa cells. The target compound’s methylsulfonyl group may similarly inhibit kinase pathways .
- Metabolic Stability : Compounds with methylsulfonyl piperazine (target) exhibit longer half-lives in hepatic microsomes compared to hydroxylated derivatives (), suggesting reduced Phase I metabolism .
Biological Activity
The compound 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula: C18H19ClN4O
- Molecular Weight: 342.8 g/mol
- IUPAC Name: 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
- Canonical SMILES: CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCC3=CC=CN3C
Structural Features
The compound features a pyrazole ring substituted with a chlorophenyl group, which is known to enhance biological activity through specific interactions with biological targets. The piperazine moiety contributes to the compound's pharmacological profile by potentially influencing its binding affinity and selectivity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, the presence of electron-withdrawing groups like chlorine on the phenyl ring has been associated with increased cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone | A549 (Lung Cancer) | 18.4 |
| Analogous Compound | HCT116 (Colon Cancer) | 6.2 |
The SAR analysis suggests that modifications in the substituents can lead to enhanced activity, thereby guiding future drug design efforts.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory potential. The piperazine ring is known to interact with receptors involved in inflammatory pathways, which may contribute to its therapeutic effects.
In Vitro Studies
A series of in vitro experiments have demonstrated the efficacy of this compound against various cancer cell lines:
- Study on A549 Cells: The compound exhibited an IC50 value of 18.4 µM, indicating moderate cytotoxicity.
- Testing Against T47D Cells: Another study reported an IC50 value of 27.3 µM, suggesting effectiveness against breast cancer cells.
In Vivo Studies
Research involving animal models has shown promising results regarding the pharmacokinetics and bioavailability of this compound. It was observed that:
- Oral Bioavailability: The compound demonstrated favorable absorption characteristics when administered orally.
- Toxicity Assessment: Toxicological studies indicated a high safety margin, with no significant adverse effects observed at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes and reaction conditions for preparing this compound with high purity?
- Methodology :
- Step 1 : Begin with a condensation reaction between 5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde and 4-(methylsulfonyl)piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
- Step 2 : Optimize reaction parameters: temperature (80–100°C), pH (neutral), and catalyst (e.g., p-toluenesulfonic acid) to enhance yield .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm substitution patterns (e.g., chlorophenyl methyl protons at δ 2.3–2.5 ppm, piperazine protons at δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 433.12) .
- X-ray Crystallography : Single-crystal analysis to resolve 3D conformation (e.g., dihedral angles between pyrazole and piperazine moieties) .
Q. How to conduct preliminary in vitro biological activity screening?
- Methodology :
- Enzyme Inhibition Assays : Test COX-2 or 5-LOX inhibition for anti-inflammatory potential (IC50 determination via ELISA) .
- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate antitumor activity .
- Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess CNS activity .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to identify critical pharmacophores?
- Methodology :
-
Systematic Substitution : Modify substituents on the pyrazole (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and piperazine (e.g., vary sulfonyl groups) .
-
Activity Profiling : Compare IC50 values across analogs (see Table 1).
-
Computational Modeling : Use QSAR models to predict activity trends based on electronic (HOMO/LUMO) and steric parameters .
Table 1 : SAR of Key Derivatives
Substituent (Pyrazole) Substituent (Piperazine) IC50 (COX-2, µM) 4-Chlorophenyl Methylsulfonyl 0.45 4-Fluorophenyl Methylsulfonyl 0.62 4-Chlorophenyl Acetyl 1.20
Q. How to resolve contradictions in reported biological activities across studies?
- Methodology :
- Meta-Analysis : Compare experimental conditions (e.g., cell lines: HT-29 vs. HCT-116; compound concentrations: 1–100 µM) .
- Solubility/Bioavailability : Measure logP (e.g., via shake-flask method) to assess membrane permeability differences .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in hepatic microsomes .
Q. What strategies improve metabolic stability without compromising activity?
- Methodology :
- Electron-Withdrawing Groups : Introduce methylsulfonyl or trifluoromethyl to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask polar groups (e.g., esterify piperazine sulfonyl) to enhance oral bioavailability .
- In Vitro Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC .
Q. How to elucidate binding mechanisms using molecular docking?
- Methodology :
- Protein Preparation : Retrieve target structures (e.g., COX-2 PDB: 5KIR) and optimize protonation states using Schrödinger Suite .
- Docking Simulations : Use AutoDock Vina to predict binding poses; prioritize poses with hydrogen bonds to pyrazole and sulfonyl groups .
- Validation : Perform alanine scanning mutagenesis on key residues (e.g., Arg120 in COX-2) to confirm docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
